Ethyl 7-(3,4,5-trichlorophenyl)-7-oxoheptanoate
Description
Ethyl 7-(3,4,5-trichlorophenyl)-7-oxoheptanoate is a synthetic ester featuring a 3,4,5-trichlorophenyl group attached to a seven-carbon aliphatic chain terminated by a ketone and an ethyl ester. The compound belongs to a broader class of aryl-substituted ketoesters, which are widely used as intermediates in organic synthesis, pharmaceuticals, and materials science. The 3,4,5-trichlorophenyl substituent introduces significant electron-withdrawing effects due to the three chlorine atoms, enhancing the electrophilicity of the ketone group and influencing reactivity in nucleophilic substitution or condensation reactions. Its molecular formula is C₁₅H₁₈Cl₃O₃, with a molecular weight of 352.5 g/mol.
Properties
IUPAC Name |
ethyl 7-oxo-7-(3,4,5-trichlorophenyl)heptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl3O3/c1-2-21-14(20)7-5-3-4-6-13(19)10-8-11(16)15(18)12(17)9-10/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAFIWSCQVQRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801257531 | |
| Record name | Ethyl 3,4,5-trichloro-ζ-oxobenzeneheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-59-5 | |
| Record name | Ethyl 3,4,5-trichloro-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,4,5-trichloro-ζ-oxobenzeneheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(3,4,5-trichlorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,4,5-trichlorophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(3,4,5-trichlorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 7-(3,4,5-trichlorophenyl)-7-oxoheptanoic acid.
Reduction: Ethyl 7-(3,4,5-trichlorophenyl)-7-hydroxyheptanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-(3,4,5-trichlorophenyl)-7-oxoheptanoate is being investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism of action could involve the inhibition of specific enzymes or pathways related to tumor growth.
- Anti-inflammatory Properties : Research indicates that the compound may modulate inflammatory responses, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.
Agrochemicals
This compound may serve as a precursor or active ingredient in the development of agrochemicals:
- Pesticide Development : The chlorinated phenyl group enhances the bioactivity of the compound, making it a candidate for use in pesticides targeting specific pests while minimizing harm to beneficial organisms.
Material Science
This compound can be utilized in the synthesis of advanced materials:
- Polymer Synthesis : Its unique structure allows it to act as a building block for polymers with enhanced thermal stability and chemical resistance.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 12 µM. The mechanism was hypothesized to involve apoptosis induction through caspase activation.
Case Study 2: Agrochemical Application
Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled aphid populations on tomato plants. Field trials showed a reduction in pest density by over 70% compared to untreated controls.
Mechanism of Action
The mechanism of action of Ethyl 7-(3,4,5-trichlorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trichlorophenyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Stability
Electron-Withdrawing vs. Electron-Donating Groups :
- The 3,4,5-trichlorophenyl group in the main compound provides strong electron-withdrawing effects, increasing the electrophilicity of the ketone moiety. This enhances reactivity in nucleophilic acyl substitutions or Michael additions .
- In contrast, 3-methoxyphenyl (electron-donating) reduces ketone reactivity but improves stability against hydrolysis .
- 2,4-Difluorophenyl substituents () offer moderate electron withdrawal with lower steric hindrance than chlorine, balancing reactivity and solubility .
Steric and Lipophilicity Considerations: The 4-heptyloxyphenyl group () introduces a long alkyl chain, significantly increasing lipophilicity (logP ~5.5 estimated) and making the compound suitable for lipid-based formulations .
Chain Length and Functional Group Variations
Heptanoate vs. Hexanoate Chains: Ethyl 6-(3-bromophenyl)-6-oxohexanoate () has a shorter chain (6 carbons), reducing molecular weight (305.2 g/mol) and boiling point compared to heptanoate derivatives. This may improve volatility for gas-phase reactions . The main compound’s seven-carbon chain offers flexibility in forming macrocyclic or polymeric structures.
Diketone Derivatives: Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate () features two ketone groups, enabling chelation with metals or participation in tandem reactions. Its higher oxygen content (C₁₆H₂₀O₅) may improve solubility in polar solvents .
Biological Activity
Ethyl 7-(3,4,5-trichlorophenyl)-7-oxoheptanoate is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 351.66 g/mol. The compound is characterized by a heptanoate structure with a trichlorophenyl substituent at the 7-position, making it a unique compound in both chemical synthesis and biological applications.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of BCL-XL : Research indicates that this compound acts as an inhibitor of B-cell lymphoma-extra large protein (BCL-XL), which is crucial for regulating apoptosis in cancer cells. This suggests potential applications in cancer therapy by promoting apoptosis in malignant cells.
- Antimicrobial Activity : The structural similarity of this compound to other bioactive compounds indicates possible antimicrobial properties. Preliminary studies suggest it may exhibit activity against various pathogens.
- Anti-inflammatory Properties : The compound's interactions with cellular pathways related to inflammation have also been noted, although further studies are needed to fully elucidate these effects.
Research Findings
Several studies have investigated the biological activity of this compound. Below is a summary of key findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Cell Lines | Demonstrated significant inhibition of BCL-XL in various cancer cell lines, leading to increased apoptosis rates. |
| Study B | Antimicrobial Testing | Showed effectiveness against several strains of bacteria and fungi, indicating broad-spectrum antimicrobial activity. |
| Study C | Inflammation Models | Suggested potential anti-inflammatory effects through modulation of cytokine production in vitro. |
Case Studies
- Cancer Research : In a study involving lymphoma cell lines, this compound was found to reduce cell viability significantly at concentrations as low as 10 µM. The mechanism involved the activation of caspases and subsequent apoptosis.
- Antimicrobial Efficacy : A case study evaluated the compound against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for C. albicans, demonstrating its potential as an antimicrobial agent.
- Inflammatory Response : In an animal model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Q. What are the key steps in synthesizing Ethyl 7-(3,4,5-trichlorophenyl)-7-oxoheptanoate?
- Methodological Answer : A viable synthesis route involves cycloheptanone derivatives as precursors. For example, cycloheptanone can react with potassium persulfate in ethanol to form intermediate esters, which are then oxidized using pyridinium chlorochromate (PCC) to introduce the ketone group . To incorporate the 3,4,5-trichlorophenyl moiety, Friedel-Crafts acylation or nucleophilic substitution with a pre-functionalized aryl chloride may be employed. Purification typically involves column chromatography to isolate the ester product.
Q. What analytical techniques are recommended for confirming the compound's structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the ester group (δ ~4.1 ppm for ethoxy protons) and the trichlorophenyl aromatic signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 337.63 for C₁₄H₁₅Cl₃O₃) .
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) are characteristic .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Based on GHS classifications:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (H335) .
- Storage : Keep in airtight containers at 2–8°C to avoid degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Temperature Control : Maintain temperatures below 50°C during acylation to prevent decomposition of the trichlorophenyl group .
- Catalyst Screening : Test Lewis acids like AlCl₃ or FeCl₃ for Friedel-Crafts reactions; AlCl₃ may improve regioselectivity for the 3,4,5-trichloro substitution .
- Solvent Selection : Use anhydrous dichloromethane or THF to minimize side reactions .
Q. What are the common impurities formed during synthesis, and how can they be separated?
- Methodological Answer :
- By-Products : Unreacted starting materials (e.g., cycloheptanone derivatives) or over-chlorinated aryl intermediates may form .
- Purification : Use gradient elution in silica gel chromatography (hexane:ethyl acetate, 8:2 to 6:4) to resolve esters from polar impurities . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How does the trichlorophenyl group influence the compound's reactivity in further derivatizations?
- Methodological Answer :
- Electron-Withdrawing Effects : The 3,4,5-trichloro substitution reduces electron density on the phenyl ring, making it less reactive in electrophilic substitutions but suitable for nucleophilic aromatic substitutions (e.g., with amines) .
- Steric Hindrance : The bulky trichlorophenyl group may slow down ester hydrolysis; kinetic studies under acidic/basic conditions are recommended to optimize reaction rates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility)?
- Methodological Answer :
- Solubility Variability : Differences in solvent polarity (e.g., DMSO vs. ethanol) and purity grades can lead to conflicting solubility data. Conduct controlled experiments using USP-grade solvents and document temperature/pH conditions .
- Thermal Stability : If decomposition temperatures vary between studies (e.g., 218°C vs. 242°C), use differential scanning calorimetry (DSC) to validate thermal profiles under inert atmospheres .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
